molecular formula C11H12N2O B407803 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime CAS No. 29217-11-6

1-(1-Methyl-1H-indol-3-yl)-ethanone oxime

Cat. No.: B407803
CAS No.: 29217-11-6
M. Wt: 188.23g/mol
InChI Key: MNHXYEZCPRBAFD-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” is a compound that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing indole derivatives. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including derivatives similar to 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime, have a vast range of applications in organic chemistry due to their presence in natural products and pharmaceuticals. A framework for classifying indole syntheses has been developed to categorize the various methods of indole construction, highlighting the importance of indole and its derivatives in the development of new synthetic methodologies. This classification aids in understanding the strategic approaches to indole synthesis, which can be applied in designing novel compounds with specific biological activities (Taber & Tirunahari, 2011).

Pharmacological Applications

Indole derivatives, including those related to this compound, have been explored for their pharmacokinetic properties and roles in protecting against liver damage, cancer, and other diseases. For example, Indole-3-Carbinol (I3C) and its derivatives have shown protective effects against chronic liver injuries through modulation of transcriptional factors, oxidative stress reduction, and inhibition of DNA synthesis, demonstrating the therapeutic potential of indole compounds in hepatoprotection (Wang et al., 2016).

Role in Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) inhibitors, derived from indole compounds, have been investigated for their potential in cancer therapy. IDO plays a crucial role in tumor immune evasion, and its inhibition by indole-based compounds, such as 1-methyltryptophan, is under clinical trials, demonstrating the significant role of indole derivatives in developing new cancer therapeutics (Löb et al., 2009).

Antioxidant Properties

Chromones and their derivatives, which share structural similarities with indole compounds, have been recognized for their antioxidant properties. These compounds neutralize active oxygen species and interrupt free radical processes, which are crucial in preventing or delaying cell impairment associated with various diseases. This highlights the potential of indole derivatives in developing antioxidants for therapeutic applications (Yadav et al., 2014).

Mechanism of Action

Target of Action

Similar compounds containing 1-methylindol have been reported to inhibit tubulin polymerization , suggesting that tubulin could be a potential target. Tubulin is a globular protein and is the main constituent of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with tubulin, inhibiting its polymerization . This interaction could disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.

Result of Action

If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest, particularly at the g2/m phase, and induce apoptosis .

Properties

IUPAC Name

(NE)-N-[1-(1-methylindol-3-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(12-14)10-7-13(2)11-6-4-3-5-9(10)11/h3-7,14H,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXYEZCPRBAFD-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.